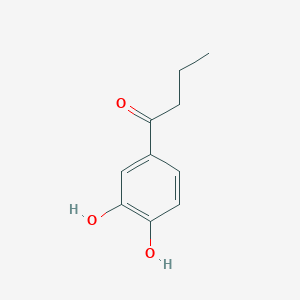

1-(3,4-Dihydroxyphenyl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-3-8(11)7-4-5-9(12)10(13)6-7/h4-6,12-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLERVTXJOGYIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169673 | |

| Record name | 1-Butanone, 1-(3,4-dihydroxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17386-89-9 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17386-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrophenone, 3',4'-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017386899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanone, 1-(3,4-dihydroxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Catechol Butyrophenone

An In-Depth Technical Guide to 1-(3,4-Dihydroxyphenyl)butan-1-one

Prepared by: Gemini, Senior Application Scientist

This compound, also known as 3',4'-Dihydroxybutyrophenone, is a phenolic ketone belonging to the catechol and butyrophenone classes of organic compounds. Its structure, featuring a catechol moiety attached to a butyryl group, makes it a subject of significant interest in organic synthesis and medicinal chemistry. The catechol group, a well-known structural motif in many natural and synthetic bioactive molecules, imparts potent antioxidant and redox properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, offering a technical resource for researchers in drug discovery and chemical development.

Physicochemical and Structural Properties

This compound is a solid, grey-colored compound under standard conditions.[1] Its core structure consists of a benzene ring substituted with two adjacent hydroxyl groups (a catechol) and a butan-1-one chain. This combination of a polar catechol group and a more nonpolar butyryl chain dictates its physical properties and reactivity.

| Property | Value | Source |

| CAS Number | 17386-89-9 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Grey Solid | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |

| Hydrogen Bond Donors | 2 | [4][5] |

| Hydrogen Bond Acceptors | 3 | [4][5] |

Structural Identifiers

Chemical Stability and Reactivity Profile

The presence of the catechol moiety is the primary determinant of the compound's reactivity. Catechols are highly susceptible to oxidation, which can be initiated by air, light, or changes in pH, leading to the formation of corresponding ortho-quinones. This process is accelerated in neutral or alkaline conditions due to the deprotonation of the phenolic hydroxyl groups, which increases the electron density of the aromatic ring and lowers the oxidation potential.[6]

Conversely, the compound exhibits greater stability in acidic conditions.[6] The ketone functional group is relatively stable but can undergo reduction to a secondary alcohol or participate in condensation reactions at the alpha-carbon under appropriate conditions.

Synthesis Pathway: Friedel-Crafts Acylation

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of catechol (pyrocatechol) with butyryl chloride.[2] This reaction utilizes a Lewis acid, typically aluminum chloride (AlCl₃), to activate the acyl chloride, facilitating electrophilic attack on the electron-rich catechol ring.

Caption: Friedel-Crafts acylation synthesis workflow.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods.[2]

-

Reaction Setup: A suspension of catechol (0.3 mol) and aluminum chloride (0.9 mol) is prepared in 1,2-dichloroethane (500 mL) in a reaction vessel equipped with a stirrer and placed in an ice bath.[2]

-

Addition of Acyl Chloride: Butyryl chloride (0.45 mol) is added dropwise to the stirred suspension over 1 hour, maintaining the temperature with the ice bath.[2]

-

Reaction Progression: The mixture is stirred in the ice bath for an additional 3 hours, then allowed to warm to room temperature and stirred for 20 hours.[2]

-

Quenching: The reaction is carefully quenched by adding it to a cold, dilute (5%) hydrochloric acid solution (1 L).[2]

-

Isolation and Extraction: The resulting precipitate is collected by filtration and washed with water. The organic layer of the filtrate is separated. The aqueous layer is then extracted multiple times with ethyl acetate (e.g., 3 x 300 mL).[2]

-

Purification: The organic layers are combined, washed with water, dried over sodium sulfate (Na₂SO₄), and the solvent is removed by evaporation.[2] The resulting residue can be combined with the initial precipitate for further purification if necessary.[2]

Spectroscopic Characterization

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Region (6.8-7.5 ppm): Three distinct signals corresponding to the protons on the trisubstituted benzene ring. Aliphatic Chain: A triplet around 2.9 ppm (-CH₂-CO-), a sextet around 1.7 ppm (-CH₂-), and a triplet around 1.0 ppm (-CH₃). Phenolic Protons: Two broad singlets (variable chemical shift) for the -OH groups. |

| ¹³C NMR | Carbonyl Carbon: A signal downfield, typically >190 ppm (e.g., ~210 ppm).[9] Aromatic Carbons: Six signals, with two shifted downfield due to attachment to oxygen (~145-155 ppm) and four others in the typical aromatic region (~115-130 ppm). Aliphatic Carbons: Three distinct signals for the butyryl chain carbons. |

| IR Spectroscopy | O-H Stretch: A broad band in the range of 3200-3500 cm⁻¹ due to the hydrogen-bonded phenolic hydroxyl groups. C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of an aryl ketone. C=C Stretch: Aromatic ring stretching vibrations around 1500-1600 cm⁻¹. C-H Stretch: Aliphatic C-H stretching just below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 180. Key Fragments: A prominent peak at m/z = 137 corresponding to the [M-C₃H₇]⁺ ion (loss of the propyl group via alpha-cleavage), and a peak at m/z = 121. |

Potential Applications and Biological Rationale

While primarily documented as a compound for organic synthesis, the structural features of this compound suggest potential bioactivity, particularly as an antioxidant.[1] A structurally related compound, 4-(3,4-dihydroxyphenyl)butan-2-one, has demonstrated both antioxidant and anti-inflammatory properties.[10]

Antioxidant Mechanism

The catechol moiety is a classic radical scavenger. The phenolic hydrogens are readily donated to neutralize free radicals (R•), forming a more stable semiquinone radical intermediate. This intermediate is resonance-stabilized, which makes the initial hydrogen donation thermodynamically favorable. This process interrupts the propagation of radical chain reactions, which are implicated in oxidative stress and cellular damage.

Caption: General mechanism of free radical scavenging.

This inherent antioxidant capacity makes this compound and its derivatives interesting candidates for investigation in therapeutic areas where oxidative stress is a key pathological factor. Its potential use in drug development could span from neuroprotective agents to anti-inflammatory drugs.

References

- Google Patents. (n.d.). EP0038480A1 - Process for the preparation of 1-(4-hydroxyphenyl)-3-butanone and intermediate compounds for this process.

-

PubChem. (n.d.). 1-(2,5-Dihydroxyphenyl)butan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butanone, 1-(4-hydroxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Quigley, C. (2020). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). YouTube. Retrieved from [Link]

-

NIST. (n.d.). 1-Butanone, 1-(4-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,6-Dihydroxyphenyl)butan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-methyl-3,4-dihydroxyphenylalanine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of butanone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-phenyl-1-butene. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). Retrieved from [Link]

Sources

- 1. This compound | 17386-89-9 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | CAS 17386-89-9 [matrix-fine-chemicals.com]

- 4. 1-(2,5-Dihydroxyphenyl)butan-1-one | C10H12O3 | CID 270487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2,6-Dihydroxyphenyl)butan-1-one | C10H12O3 | CID 4090226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Butanone, 1-(4-hydroxyphenyl)- | C10H12O2 | CID 66092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Butanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 1-(3,4-Dihydroxyphenyl)butan-1-one (CAS: 17386-89-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Dihydroxyphenyl)butan-1-one, a catechol-containing aromatic ketone. The document delves into its chemical identity, synthesis, and purification, with a significant focus on its potential as a bioactive agent. Drawing upon established principles of medicinal chemistry and pharmacology, this guide explores the compound's anticipated antioxidant and anti-inflammatory properties. Detailed experimental protocols for the synthesis and in vitro evaluation of this molecule are provided to empower researchers in their exploration of its therapeutic potential. This guide is intended to serve as a foundational resource for scientists engaged in the discovery and development of novel therapeutic agents.

Introduction: The Therapeutic Potential of Catechol-Containing Scaffolds

The 3,4-dihydroxyphenyl, or catechol, moiety is a privileged scaffold in medicinal chemistry, renowned for its potent antioxidant and anti-inflammatory activities. This functionality is a cornerstone of numerous natural and synthetic compounds with established therapeutic benefits. This compound, by virtue of its catechol core, is a molecule of significant interest for researchers in drug discovery. Its structural simplicity, combined with the inherent reactivity of the catechol group, suggests a high potential for radical scavenging and modulation of inflammatory pathways. This guide will provide a detailed exploration of this potential, grounded in established scientific principles and supported by detailed experimental methodologies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties govern its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Reference |

| CAS Number | 17386-89-9 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Grey Solid | [2] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol. | [2] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation of catechol (1,2-dihydroxybenzene). This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a general procedure for the acylation of pyrocatechol.[3]

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Butyryl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

1,2-Dichloroethane, anhydrous

-

5% Hydrochloric acid (HCl), cold

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for flash chromatography

-

Hexane

-

Acetone

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend catechol (0.3 mol) and anhydrous aluminum chloride (0.9 mol) in anhydrous 1,2-dichloroethane (500 mL).

-

Cool the stirred suspension in an ice bath.

-

Add butyryl chloride (0.45 mol) dropwise from the dropping funnel over 1 hour, maintaining the temperature of the reaction mixture at 0-5 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 3 hours.

-

Allow the reaction mixture to warm to room temperature and stir for 20 hours.

-

Carefully quench the reaction by slowly pouring the mixture into 1 L of cold 5% hydrochloric acid with vigorous stirring.

-

A precipitate may form. Isolate any solid by filtration and wash with water.

-

Separate the organic layer of the filtrate. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[3]

-

Extract the aqueous layer three times with ethyl acetate (3 x 300 mL). Combine the ethyl acetate extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.[3]

-

Combine the crude product from the precipitate and the extracts.

-

Purify the crude product by flash chromatography on silica gel, using a hexane/acetone (5:1) eluent system, to obtain pure this compound.[3]

Anticipated Biological Activity and Mechanisms of Action

The presence of the catechol moiety strongly suggests that this compound will exhibit significant antioxidant and anti-inflammatory properties.

Antioxidant Activity: A Radical Scavenging Mechanism

The antioxidant activity of catechols is primarily attributed to their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Caption: Proposed antioxidant mechanism of this compound.

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: The production of prostaglandins and leukotrienes, key mediators of inflammation, is catalyzed by COX and LOX enzymes, respectively. Structurally related dihydroxychalcones have demonstrated potent inhibitory effects on both 5-lipoxygenase and cyclooxygenase.[2] It is plausible that this compound could similarly inhibit these enzymes, thereby reducing the production of inflammatory mediators.

-

Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Butein, a tetrahydroxychalcone, has been shown to inhibit NF-κB activation.[4] Given the structural similarities, this compound may also interfere with the NF-κB signaling pathway.

Caption: Potential anti-inflammatory mechanisms of this compound.

In Vitro Evaluation: Protocols for Assessing Bioactivity

To validate the therapeutic potential of this compound, a series of in vitro assays are recommended. These assays will provide quantitative data on its antioxidant and anti-inflammatory efficacy.

Antioxidant Activity Assays

5.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

Protocol:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a 0.3 mM solution of DPPH in methanol.[5]

-

In a 96-well plate, add 100 µL of each concentration of the test compound to triplicate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[6]

5.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation.

Protocol:

-

Prepare a stock solution of ABTS and potassium persulfate. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add a small volume of each compound dilution to triplicate wells.

-

Add the diluted ABTS radical cation solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Anti-inflammatory Activity Assays

5.2.1. Cellular Assay for Nitric Oxide Production

This assay assesses the ability of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

5.2.2. Cytokine Production Assay

This assay measures the effect of the compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.

Protocol:

-

Follow the same cell culture, pre-treatment, and stimulation steps as in the nitric oxide production assay.

-

After the 24-hour incubation with LPS, collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.

Potential Applications and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents for diseases with an underlying inflammatory and oxidative stress component. Its straightforward synthesis and the well-established bioactivity of its catechol core make it an attractive candidate for further investigation.

Future research should focus on:

-

Comprehensive in vitro and in vivo evaluation: A broader range of biological assays will be necessary to fully characterize its pharmacological profile.

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs will help to optimize potency and selectivity.

-

Pharmacokinetic and toxicological profiling: Understanding the ADME (absorption, distribution, metabolism, and excretion) and safety profile of the compound is crucial for its development as a drug candidate.

Conclusion

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. This technical guide provides a solid foundation for researchers to embark on the investigation of this promising compound. By leveraging the provided synthesis and evaluation protocols, the scientific community can further elucidate its mechanisms of action and pave the way for its potential translation into novel therapies for a range of inflammatory and oxidative stress-related disorders.

References

- Abdelghany, A. M., Morsi, M. A., &... (2022). Synthesis and Spectroscopic Characterizations of Hexakis [(1‐(4′‐oxyphenyl)‐3‐(substituted‐ phenyl) prop‐2‐en‐1‐one)] Cyclotriphosphazenes: Their In Vitro Cytotoxic Activity, Theoretical Analysis and Molecular Docking Studies. Journal of Biomolecular Structure and Dynamics, 40(7), 3258–3272.

- Fettucciari, K., Fruganti, A., Marchegiani, A., Brancorsini, S., Marconi, P., & Bassotti, G. (2021). Proinflammatory Cytokines: Possible Accomplices for the Systemic Effects of Clostridioides difficile Toxin B. Dove Medical Press.

- Iribarne, C., Picart, D., Dréano, Y., Bail, J. P., & Berthou, F. (1997). Involvement of cytochrome P450 3A4 in N-dealkylation of buprenorphine in human liver microsomes. Life Sciences, 60(22), 1953-1964.

- Pandey, M. K., Sandur, S. K., Sung, B., Sethi, G., Kunnumakkara, A. B., & Aggarwal, B. B. (2007). Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue. The Journal of Biological Chemistry, 282(24), 17340-17350.

- Panthong, A., Kanjanapothi, D., Niwatananant, W., Tuntiwachwuttikul, P., & Reutrakul, V. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212.

- PLOS. (2024).

- RSC Publishing. (n.d.).

- Sisin, A., et al. (2024). The First Chalcone Derivatives of Valine‐Based Spiro‐ Cyclotriphosphazenes: In Vitro Cytotoxic Properties, Molecular Docking and DNA Damage Mechanism Studies.

- Sogawa, S., Nihro, Y., Ueda, H., Izumi, A., Miki, T., Matsumoto, H., & Satoh, T. (1993). 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. Journal of Medicinal Chemistry, 36(24), 3904-3909.

- Sporstøl, S., & Scheline, R. R. (1982). The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) in rats, guinea-pigs and rabbits. Xenobiotica, 12(4), 249-257.

- Su, C. C., Wang, S. C., Chen, I. C., Chiu, C. H., & Liu, T. Z. (2022). Suppressive Effects of 4-(Phenylsulfanyl) Butan-2-One on CCL-1 Production via Histone Acetylation in Monocytes.

-

Taeri, Y. (2022, April 3). How can I calculate IC50 in DPPH test? [Online forum post]. ResearchGate. Retrieved from [Link]

- Utkarsh, D., Loretz, C., & Li, A. P. (2016). In vitro evaluation of hepatotoxic drugs in human hepatocytes from multiple donors: Identification of P450 activity as a potential risk factor for drug-induced liver injuries. Chemico-Biological Interactions, 255, 12-22.

- van Rooyen, J., & Benton, D. J. (n.d.). How can I calculate IC50 in DPPH test?

- Velioglu, Y. S., Mazza, G., Gao, L., & Oomah, B. D. (1998). Antioxidant activity and total phenolics in selected fruits, vegetables, and grain products. Journal of Agricultural and Food Chemistry, 46(10), 4113-4117.

- Yusuf, A. Z., Zakir, A., Shemau, Z., Abdullahi, M. I., & Halilu, M. E. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. PubMed Central.

- Zada, S., et al. (2022). Research Article Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanism of Eriodictyon californium, an Edib. Semantic Scholar.

- Zhang, L., et al. (2021). From street to lab: in vitro hepatotoxicity of buphedrone, butylone and 3,4-DMMC.

Sources

- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of nitric oxide synthesis in macrophage antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

synthesis of 1-(3,4-Dihydroxyphenyl)butan-1-one from catechol

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dihydroxyphenyl)butan-1-one from Catechol

Introduction: The Significance of Catechol-Based Ketones

The catechol motif, a 1,2-dihydroxybenzene ring system, is a cornerstone in the architecture of numerous biologically active molecules and pharmaceutical agents. Its unique electronic properties and ability to chelate metals make it a privileged scaffold in drug design. The target molecule of this guide, this compound (CAS No. 17386-89-9), is a valuable synthetic intermediate.[1][2] Its structure is foundational for developing compounds with potential applications ranging from antioxidants to cardiovascular and neurological drug candidates.[3][4] This guide provides a detailed, field-proven methodology for the synthesis of this ketone, focusing on the robust and widely applied Friedel-Crafts acylation reaction.

Core Synthetic Strategy: The Friedel-Crafts Acylation

The most direct and efficient route to synthesize this compound from catechol is the Friedel-Crafts acylation.[5][6] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, a butanoyl group) onto the aromatic ring of catechol.[5] The use of an acyl chloride (butyryl chloride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), facilitates this transformation.[7]

An important advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution reactions, leading to a cleaner, monoacylated product.[6]

Mechanistic Insights & Experimental Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. The mechanism can be broken down into three key stages:

-

Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of butyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[5][8]

-

Electrophilic Attack: The electron-rich catechol ring acts as a nucleophile, attacking the acylium ion. The two hydroxyl groups on catechol are ortho-, para-directing activators. The acylation occurs predominantly at the para-position relative to one of the hydroxyl groups, which is sterically more accessible and electronically favored.

-

Rearomatization: The resulting intermediate, a cyclohexadienyl cation (also known as a sigma complex), loses a proton to restore the aromaticity of the ring, yielding the final ketone product.

Causality Behind Experimental Choices:

-

Choice of Catalyst (AlCl₃): Aluminum chloride is a powerful Lewis acid essential for generating the acylium ion from the relatively unreactive acyl chloride.[9]

-

Stoichiometry of Catalyst: For phenolic substrates like catechol, more than two equivalents of AlCl₃ are required. The first two equivalents coordinate with the lone pairs on the two hydroxyl groups, forming a complex. A third equivalent is then needed to activate the butyryl chloride. The protocol cited uses three equivalents of AlCl₃ per equivalent of catechol, ensuring the reaction proceeds efficiently.[7]

-

Choice of Solvent (1,2-Dichloroethane): A non-reactive, polar aprotic solvent like 1,2-dichloroethane is used to dissolve the reactants and facilitate the reaction while remaining inert to the strong Lewis acid.[7]

-

Temperature Control: The initial addition of butyryl chloride is performed at 0°C (ice bath) to control the initial exothermic reaction. The reaction is then allowed to proceed at room temperature to ensure completion.[7]

Experimental Workflow Visualization

The overall process, from starting materials to the purified final product, is outlined in the following workflow diagram.

Caption: Synthetic workflow for Friedel-Crafts acylation of catechol.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to be self-validating through clear, sequential steps.[7]

Materials and Equipment:

-

Reagents: Catechol (pyrocatechol), Butyryl chloride, Aluminum chloride (anhydrous), 1,2-Dichloroethane (anhydrous), Hydrochloric acid (5% solution), Ethyl acetate, Sodium sulfate (anhydrous), Silica gel for column chromatography.

-

Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, condenser, standard glassware for extraction and filtration, rotary evaporator.

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend catechol (0.3 mol, 33 g) and anhydrous aluminum chloride (0.9 mol, 120 g) in 500 mL of anhydrous 1,2-dichloroethane. Cool the suspension in an ice bath.

-

Addition of Acyl Chloride: Add butyryl chloride (0.45 mol) dropwise to the stirred suspension via the dropping funnel over a period of 1 hour, maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture in the ice bath for an additional 3 hours. Afterwards, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 20 hours.

-

Workup - Quenching: Carefully quench the reaction by slowly pouring the mixture into 1 L of a cold 5% hydrochloric acid solution with vigorous stirring.

-

Isolation of Crude Product:

-

Filter the resulting precipitate, wash it with water, and allow it to dry.

-

Separate the organic layer from the filtrate. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[7]

-

Extract the aqueous layer three times with 300 mL portions of ethyl acetate. Combine the ethyl acetate extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.[7]

-

Combine the dried precipitate with the residues from the evaporated organic and ethyl acetate layers. This combined crude product can be used in subsequent steps or purified further.[7]

-

-

Purification: For analytical purposes or when high purity is required, purify a sample of the crude product by flash chromatography on silica gel, using a hexane/acetone (5:1) mixture as the eluent.[7]

Quantitative Data Summary

The efficiency of the synthesis is dependent on several key parameters. The following table summarizes the stoichiometry and expected outcome based on literature data.

| Reactant/Reagent | Molar Ratio (to Catechol) | Moles | Mass/Volume | Role |

| Catechol | 1.0 | 0.3 mol | 33 g | Starting Material |

| Butyryl Chloride | 1.5 | 0.45 mol | ~48 g (~50 mL) | Acylating Agent |

| Aluminum Chloride | 3.0 | 0.9 mol | 120 g | Lewis Acid Catalyst |

| 1,2-Dichloroethane | - | - | 500 mL | Solvent |

| Expected Yield | ~82% [7] |

Characterization of this compound

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecular structure.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To verify the molecular weight (180.20 g/mol ).[1]

-

Melting Point Analysis: To assess the purity of the crystalline solid product.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the broad -OH stretch of the catechol and the C=O stretch of the ketone.

Conclusion

The Friedel-Crafts acylation of catechol with butyryl chloride provides a reliable and high-yielding pathway to this compound. By understanding the underlying mechanism and carefully controlling the reaction conditions—particularly the stoichiometry of the aluminum chloride catalyst and the reaction temperature—researchers can effectively synthesize this valuable intermediate. The detailed protocol and rationale presented in this guide offer a robust framework for its successful application in a laboratory setting, paving the way for further exploration in drug discovery and materials science.

References

-

10National Institutes of Health (NIH).

-

11National Institutes of Health (NIH).

-

12IEEE Xplore.

-

1ChemNet.

-

3PubMed.

-

9Master Organic Chemistry.

-

7ChemicalBook.

-

8YouTube.

-

5Sigma-Aldrich.

-

2ChemicalBook.

-

6Organic Chemistry Portal.

-

4National Institutes of Health (NIH).

Sources

- 1. This compound | 17386-89-9 [chemnet.com]

- 2. This compound | 17386-89-9 [chemicalbook.com]

- 3. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcea.org [ijcea.org]

1-(3,4-Dihydroxyphenyl)butan-1-one molecular weight and formula

An In-depth Technical Guide to 1-(3,4-Dihydroxyphenyl)butan-1-one: Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a phenolic ketone of interest in synthetic and medicinal chemistry. The document delineates its fundamental chemical and physical properties, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation is presented, explaining the causal relationships behind the experimental choices. Furthermore, a robust analytical methodology using High-Performance Liquid Chromatography (HPLC) for its characterization and quantification is described. This guide is intended for researchers, scientists, and professionals in drug development, offering authoritative grounding and practical insights into the handling and application of this compound.

Core Molecular and Physical Properties

This compound, also known by its CAS Number 17386-89-9, is a derivative of catechol.[1][2] Its structure, featuring a butyryl group attached to a dihydroxyphenyl ring, makes it a subject of interest for organic synthesis and potential pharmaceutical applications.[3] The core properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][2][3][4][5] |

| IUPAC Name | This compound | [2] |

| CAS Number | 17386-89-9 | [1][2][3] |

| SMILES | CCCC(=O)C1=CC(O)=C(O)C=C1 | [2] |

| Physical Form | Grey Solid | [3] |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol | [3] |

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound is reliably achieved through the Friedel-Crafts acylation of catechol (pyrocatechol) with butyryl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride, making it a potent electrophile.

Causality and Experimental Rationale:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is essential for polarizing the carbonyl group of butyryl chloride, generating a highly reactive acylium ion intermediate. This intermediate is the active electrophile that attacks the electron-rich catechol ring.

-

Solvent (1,2-dichloroethane): A non-polar, aprotic solvent is chosen to prevent reaction with the catalyst or intermediates. 1,2-dichloroethane is a standard choice for Friedel-Crafts reactions.[1]

-

Temperature Control (Ice Bath): The reaction is highly exothermic. Initiating the reaction at 0°C using an ice bath is a critical safety and yield-control measure.[1] It prevents undesirable side reactions and degradation of the starting materials. The subsequent warming to room temperature allows the reaction to proceed to completion.[1]

-

Quenching (Dilute HCl): After the reaction, the mixture is quenched with cold dilute hydrochloric acid. This step serves two purposes: it deactivates the aluminum chloride catalyst by hydrolysis and protonates the intermediate aluminum-phenoxide complex to liberate the dihydroxy product.[1]

-

Extraction and Purification: The product is isolated from the aqueous layer using a suitable organic solvent like ethyl acetate.[1] Further purification can be achieved via flash chromatography for analytical-grade purity.[1]

Step-by-Step Synthesis Methodology

-

Reaction Setup: In a suitable reaction vessel, suspend catechol (0.3 mol) and aluminum chloride (0.9 mol) in 500 mL of 1,2-dichloroethane.[1]

-

Cooling: Place the vessel in an ice bath to cool the suspension to 0°C.[1]

-

Addition of Acyl Chloride: Add butyryl chloride (0.45 mol) dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature at 0°C.[1]

-

Reaction Progression: Stir the mixture in the ice bath for an additional 3 hours.[1] Afterwards, remove the ice bath and allow the reaction to warm to room temperature, continuing to stir for 20 hours.[1]

-

Quenching: Carefully quench the reaction by slowly adding 1 L of cold 5% hydrochloric acid solution. A precipitate will form.[1]

-

Initial Product Isolation: Filter the precipitate, wash it thoroughly with water, and dry it.[1]

-

Workup of Organic Phase: Separate the organic layer from the filtrate. Wash it with water, dry it over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.[1]

-

Aqueous Phase Extraction: Extract the remaining aqueous layer three times with 300 mL portions of ethyl acetate.[1]

-

Workup of Extracts: Combine the ethyl acetate extracts, wash with water, dry over Na₂SO₄, and evaporate the solvent.[1]

-

Final Product: Combine the residue from the extracts with the initially filtered precipitate. This crude product can be used for many applications or purified further by flash chromatography (silica gel, hexane/acetone 5:1).[1]

Synthesis Workflow Diagram

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | CAS 17386-89-9 [matrix-fine-chemicals.com]

- 3. This compound | 17386-89-9 [chemicalbook.com]

- 4. 1-(2,6-Dihydroxyphenyl)butan-1-one | C10H12O3 | CID 4090226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2,5-Dihydroxyphenyl)butan-1-one | C10H12O3 | CID 270487 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1-(3,4-Dihydroxyphenyl)butan-1-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical entities with diverse pharmacological activities is paramount. Among the myriad of molecular scaffolds, those possessing a catechol (3,4-dihydroxyphenyl) moiety have consistently demonstrated significant therapeutic potential. This guide focuses on a specific class of such compounds: 1-(3,4-Dihydroxyphenyl)butan-1-one and its derivatives. The inherent structural features of these molecules, particularly the presence of the electron-rich catechol ring, predispose them to a range of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological activities of these promising compounds, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action. Our objective is to not only present established data but also to elucidate the causal relationships behind experimental designs, thereby empowering researchers to effectively harness the therapeutic promise of this chemical class.

I. The Antioxidant Powerhouse: Scavenging Free Radicals and Modulating Cellular Redox State

The catechol group is a well-established pharmacophore responsible for potent antioxidant activity. The two adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions. This fundamental chemical property underpins the significant antioxidant capacity observed in this compound derivatives.

Mechanisms of Antioxidant Action

The antioxidant effects of these derivatives are multifaceted, primarily involving:

-

Direct Radical Scavenging: The phenolic hydroxyl groups can directly react with and neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including the superoxide radical (O₂⁻), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻).

-

Upregulation of Endogenous Antioxidant Enzymes: Beyond direct scavenging, these compounds can enhance the expression and activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[1] This is often mediated through the activation of the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses.

Experimental Evaluation of Antioxidant Activity

A robust assessment of antioxidant potential requires a multi-assay approach. Below are detailed protocols for commonly employed and reliable methods.

This assay provides a rapid and straightforward method to evaluate the free radical scavenging ability of a compound.[2][3]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[2]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound dilutions or standard.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[4]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

The ABTS assay is another widely used method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).

Principle: ABTS is oxidized to its radical cation, ABTS•⁺, by reacting with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[5]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.[5][6]

-

On the day of the assay, dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

-

Assay Procedure:

-

Add 10 µL of the test compound dilutions or standard to a 96-well microplate.

-

Add 190 µL of the diluted ABTS•⁺ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

-

Determine the IC₅₀ value from the concentration-response curve.

-

These assays measure the activity of key endogenous antioxidant enzymes in cell lysates after treatment with the test compounds.

Principle:

-

SOD Assay: Superoxide dismutase activity is often measured using an indirect method, such as one involving the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.

-

CAT Assay: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂).[1] This can be monitored spectrophotometrically at 240 nm.[1]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., human keratinocytes or fibroblasts) to 80-90% confluency.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Centrifuge the lysate to remove cellular debris.

-

Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

-

Enzyme Activity Measurement:

-

Use commercially available kits for SOD and CAT activity assays, following the manufacturer's instructions for accurate and reproducible results.[7] These kits typically provide all the necessary reagents and a detailed protocol.

-

-

Data Analysis:

-

Normalize the enzyme activity to the protein concentration of the sample.

-

Compare the enzyme activities in treated cells to those in untreated control cells.

-

Data Summary: Antioxidant Potential

| Derivative | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | SOD Activity (% of Control) | CAT Activity (% of Control) |

| Compound A | Value | Value | Value | Value |

| Compound B | Value | Value | Value | Value |

| Ascorbic Acid | Value | Value | N/A | N/A |

Note: The table above is a template for summarizing quantitative antioxidant data. Actual values would be populated from experimental results.

II. Quelling the Fire: Anti-inflammatory Properties and Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. The 3,4-dihydroxyphenyl moiety is also implicated in potent anti-inflammatory effects, and derivatives of this compound are no exception.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of these compounds is primarily attributed to their ability to modulate key inflammatory signaling pathways:

-

Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[8] this compound derivatives can inhibit the activation of NF-κB, often by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[9]

-

Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in the inflammatory response. These compounds can suppress the phosphorylation and activation of MAPKs, thereby downregulating the production of inflammatory mediators.[10]

-

Inhibition of Pro-inflammatory Enzymes: These derivatives may also inhibit the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Experimental Evaluation of Anti-inflammatory Activity

This is a classic in vivo model for evaluating the anti-inflammatory effects of test compounds.[11]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces an acute inflammatory response characterized by paw edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.[12]

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 where ΔV is the change in paw volume.

-

This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: The Griess reagent system detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[14] In this two-step reaction, NO₂⁻ first reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified spectrophotometrically at 540-550 nm.[14]

Step-by-Step Methodology:

-

Cell Culture and Stimulation:

-

Culture RAW 264.7 murine macrophages in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.

-

-

Griess Assay:

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of sulfanilamide solution (Griess Reagent I) to each well and incubate for 5-10 minutes at room temperature, protected from light.[14]

-

Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Griess Reagent II) and incubate for another 5-10 minutes.[14]

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Determine the concentration of nitrite in the samples from the standard curve.

-

Calculate the percentage of inhibition of NO production.

-

This technique is used to investigate the molecular mechanism of anti-inflammatory action by examining the levels of key proteins in the NF-κB signaling pathway.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By using antibodies specific for phosphorylated and total forms of proteins like IκBα and p65, the activation state of the NF-κB pathway can be assessed.[9]

Step-by-Step Methodology:

-

Cell Treatment and Lysate Preparation:

-

Treat cells (e.g., RAW 264.7) with the test compound and/or LPS as described for the Griess assay.

-

Prepare whole-cell lysates or nuclear and cytoplasmic fractions.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to their total protein levels.

-

Visualizing the Anti-inflammatory Mechanism

Caption: Inhibition of LPS-induced inflammatory signaling by this compound derivatives.

III. Shielding the Brain: Neuroprotective Effects and Their Underlying Mechanisms

Neurodegenerative diseases represent a significant and growing healthcare challenge. The antioxidant and anti-inflammatory properties of this compound derivatives make them promising candidates for neuroprotection.

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are thought to be mediated by:

-

Reduction of Oxidative Stress: As previously discussed, these derivatives can mitigate oxidative damage, which is a key contributor to neuronal cell death in many neurodegenerative conditions.[15][16]

-

Anti-inflammatory Action in the CNS: By inhibiting inflammatory pathways, these compounds can reduce neuroinflammation, a process implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's.

-

Modulation of Pro-survival Signaling: Some polyphenolic compounds have been shown to activate pro-survival signaling pathways, such as the PI3K/Akt pathway, which can protect neurons from apoptosis.[17]

Experimental Evaluation of Neuroprotective Activity

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

-

-

Treatment and Induction of Neurotoxicity:

-

Pre-treat the cells with the test compound for a specified duration.

-

Induce neurotoxicity using an appropriate agent, such as 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model or amyloid-beta (Aβ) for an Alzheimer's disease model.

-

-

Assessment of Cell Viability:

-

Measure cell viability using the MTT assay (see Protocol 8).

-

-

Data Analysis:

-

Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound.

-

IV. Combating Malignancy: Anticancer Potential and Cytotoxic Mechanisms

The dysregulation of cellular signaling pathways is a hallmark of cancer. The ability of this compound derivatives to modulate these pathways suggests their potential as anticancer agents.

Mechanisms of Anticancer Activity

The anticancer effects of these compounds may involve:

-

Induction of Apoptosis: These derivatives can trigger programmed cell death in cancer cells, often through the modulation of the Bcl-2 family of proteins and the activation of caspases.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase).

-

Inhibition of Pro-survival Pathways: As with neuroprotection, the inhibition of pathways like PI3K/Akt can be detrimental to cancer cells that rely on these signals for survival and growth.[18]

Experimental Evaluation of Anticancer Activity

This is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cells.[19][20][21]

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.[19][21]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.[22]

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[22]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm.[21]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Visualizing the Anticancer Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. promega.com [promega.com]

- 15. Neuroprotective Effect of 3',4'-Dihydroxyphenylglycol in Type-1-like Diabetic Rats-Influence of the Hydroxytyrosol/3',4'-dihydroxyphenylglycol Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotection mediated by natural products and their chemical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Butein Derivatives Repress DDX3 Expression by Inhibiting PI3K/AKT Signaling Pathway in MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 22. atcc.org [atcc.org]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 1-(3,4-Dihydroxyphenyl)butan-1-one: An In-Depth Technical Guide for Researchers

Foreword: Unraveling the Therapeutic Potential of a Catechol-Containing Compound

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, this guide provides a comprehensive technical overview of the putative mechanism of action of 1-(3,4-Dihydroxyphenyl)butan-1-one. While direct, exhaustive studies on this specific molecule are emerging, a wealth of scientific evidence surrounding its core structural motifs—the catechol group and the butanone side chain—allows for a robust, evidence-based elucidation of its biological activities. This document synthesizes findings from structurally analogous compounds to present a cohesive and scientifically grounded understanding of its antioxidant, anti-inflammatory, and neuroprotective potential. Our exploration will be grounded in the principles of causality, providing not just a description of effects, but a rationale for the experimental approaches that validate these claims.

Introduction to this compound: A Profile

This compound, a phenolic compound characterized by a catechol ring substituted with a butan-1-one group, belongs to a class of molecules that have garnered significant interest for their therapeutic properties. The presence of the 3,4-dihydroxy substitution on the phenyl ring is a key determinant of its biological activity, a feature it shares with numerous naturally occurring and synthetic compounds with established pharmacological profiles.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C10H12O3 | [1] |

| Molecular Weight | 180.2 g/mol | [1] |

| CAS Number | 17386-89-9 | [1] |

The Core Mechanism: A Triad of Action

The mechanism of action of this compound is best understood as a multi-pronged approach centered on the modulation of key cellular signaling pathways that govern oxidative stress and inflammation. The evidence strongly suggests a triad of primary mechanisms: potent antioxidant activity through direct radical scavenging and activation of the Nrf2 pathway, profound anti-inflammatory effects via inhibition of the NF-κB signaling cascade, and potential neuroprotection stemming from these combined activities.

Antioxidant Powerhouse: Quenching Oxidative Stress at its Roots

The catechol moiety is a well-established pharmacophore for antioxidant activity. This is attributable to the facile donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.

Beyond direct radical scavenging, catechol-containing compounds are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including oxidized catechols, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[3] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiate the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4]

Taming the Flames of Inflammation: Inhibition of the NF-κB Pathway

Chronic inflammation is a hallmark of numerous diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This liberates NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Structurally similar compounds to this compound, such as butein (3,4,2',4'-tetrahydroxychalcone), have been shown to directly inhibit IKKβ, a key catalytic subunit of the IKK complex.[5] This inhibition is often mediated by the covalent modification of critical cysteine residues within the kinase domain of IKKβ. By preventing IκBα phosphorylation and degradation, the nuclear translocation of NF-κB is blocked, thereby suppressing the inflammatory cascade. Phenolic antioxidants have also been shown to inhibit the DNA binding of NF-κB in the nucleus.[6]

Furthermore, some phenolic compounds are known to inhibit the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of pro-inflammatory prostaglandins and leukotrienes.[7][8] This dual inhibition offers a broader anti-inflammatory effect compared to selective COX inhibitors.

A Shield for Neurons: The Promise of Neuroprotection

Neurodegenerative diseases are often characterized by a vicious cycle of oxidative stress and neuroinflammation.[9] By potently counteracting both of these pathological processes, this compound is poised to exhibit significant neuroprotective effects. The activation of the Nrf2 pathway can bolster the endogenous antioxidant defenses of neurons, making them more resilient to oxidative damage.[4] Simultaneously, the inhibition of NF-κB can quell the chronic neuroinflammatory state that contributes to neuronal dysfunction and death. Studies on similar compounds have demonstrated protective effects in cellular models of neuronal injury.[10]

Experimental Validation: A Guide to In Vitro Protocols

To rigorously assess the proposed mechanisms of action for this compound, a series of well-defined in vitro experiments are essential. The following protocols provide a framework for these investigations.

Quantifying Antioxidant Activity

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is quantified spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the compound.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well containing the compound dilutions or a control (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

-

Assessing Nrf2 Pathway Activation

Protocol 2: Western Blot for Nrf2 Nuclear Translocation

-

Principle: This technique quantifies the amount of Nrf2 protein in the nuclear fraction of cells, which is indicative of its activation and translocation.

-

Methodology:

-

Culture a suitable cell line (e.g., human keratinocytes HaCaT or murine macrophages RAW 264.7) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 4-6 hours).

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

-

Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for Nrf2.[11][12]

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the Nrf2 band intensity to a nuclear loading control (e.g., Lamin B1).

-

Investigating NF-κB Pathway Inhibition

Protocol 3: NF-κB Reporter Gene Assay

-

Principle: This assay utilizes a cell line stably transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation results in a decrease in reporter gene expression.[13]

-

Methodology:

-

Plate NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Incubate for an appropriate time (e.g., 6-8 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition of NF-κB activity.

-

Protocol 4: Immunofluorescence for p65 Nuclear Translocation

-

Principle: This imaging-based assay visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation.[14][15]

-

Methodology:

-

Grow cells on glass coverslips in a 24-well plate.

-

Pre-treat with this compound, followed by stimulation with an NF-κB activator.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Block non-specific binding and incubate with a primary antibody against p65.

-

Incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity of p65.

-

Determining COX and LOX Enzyme Inhibition

Protocol 5: In Vitro COX and LOX Inhibition Assays

-

Principle: Commercially available kits are used to measure the activity of purified COX-1, COX-2, and 5-LOX enzymes in the presence of the test compound.

-

Methodology:

-

Follow the manufacturer's protocol for the specific COX or LOX inhibitor screening assay kit.[16][17][18][19]

-

Typically, the assay involves incubating the enzyme with the substrate (arachidonic acid) and the test compound.

-

The formation of the product (e.g., prostaglandin for COX, leukotriene for LOX) is measured, often through a colorimetric or fluorometric readout.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

Concluding Remarks and Future Directions

The available scientific literature strongly supports the hypothesis that this compound acts as a potent antioxidant and anti-inflammatory agent. Its mechanism of action is likely centered on the modulation of the Nrf2 and NF-κB signaling pathways, which in turn may confer neuroprotective benefits. The experimental protocols outlined in this guide provide a robust framework for the definitive elucidation of its molecular targets and cellular effects.

Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Furthermore, exploring its potential in animal models of inflammatory diseases and neurodegeneration will be crucial in translating the promising preclinical data into tangible therapeutic applications. The journey from a molecule with putative activity to a clinically validated therapeutic is long and arduous, but for compounds like this compound, the scientific rationale for embarking on this journey is compelling.

References

-

Neuroprotection by Phytoestrogens in the Model of Deprivation and Resupply of Oxygen and Glucose In Vitro: The Contribution of Autophagy and Related Signaling Mechanisms. PMC. [Link]

-

Pandey MK, Sandur SK, Sung B, Sethi G, Kunnumakkara AB, Aggarwal BB. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue. J Biol Chem. 2007;282(24):17340-17350. [Link]

-

The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. MDPI. [Link]

-

Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. NIH. [Link]

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]

-

Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet. PLOS ONE. [Link]

-

Monitoring the Levels of Cellular NF-κB Activation States. PMC. [Link]

-

IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. PubMed Central. [Link]

-

Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. NIH. [Link]

-

Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. MDPI. [Link]

-

Neuroprotective Effect of 3′,4′-Dihydroxyphenylglycol in Type-1-like Diabetic Rats—Influence of the Hydroxytyrosol/3. PubMed Central. [Link]

-

Comparison of human Nrf2 antibodies: A tale of two proteins. PMC. [Link]

-

Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. PubMed. [Link]

-

The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. MDPI. [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC. [Link]

-

The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation. Taylor & Francis Online. [Link]

-

Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost. DASH (Harvard). [Link]

-

NrF2 antibody troubleshooting? ResearchGate. [Link]

-

Measurement of NF-κB activation in TLR-activated macrophages. PMC. [Link]

-